molecular formula C21H19NO B083316 2,3,5-Triphenyl-1,2-oxazolidine CAS No. 13787-96-7

2,3,5-Triphenyl-1,2-oxazolidine

Cat. No. B083316
CAS RN: 13787-96-7
M. Wt: 301.4 g/mol
InChI Key: VSFTVFBJKLFFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Triphenyl-1,2-oxazolidine is a cyclic organic compound that has been extensively used in scientific research. It is a colorless solid with a molecular formula of C21H19NO and a molecular weight of 301.38 g/mol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology due to its unique chemical properties and structure.

Mechanism Of Action

The mechanism of action of 2,3,5-Triphenyl-1,2-oxazolidine is not fully understood. However, it has been proposed that its biological activities are related to its ability to interact with biological macromolecules, such as proteins and nucleic acids. For example, it has been reported to bind to the DNA minor groove and inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription.

Biochemical And Physiological Effects

2,3,5-Triphenyl-1,2-oxazolidine has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and monocytes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3,5-Triphenyl-1,2-oxazolidine in lab experiments is its ability to control the stereochemistry of reactions. It can improve the enantioselectivity of certain reactions and reduce the formation of unwanted byproducts. Another advantage is its unique chemical structure, which allows it to interact with biological macromolecules and exhibit various biological activities.
One of the limitations of using 2,3,5-Triphenyl-1,2-oxazolidine in lab experiments is its low solubility in water and other polar solvents. This can make it difficult to dissolve and handle in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2,3,5-Triphenyl-1,2-oxazolidine. One direction is the synthesis of new derivatives with improved biological activities and reduced toxicity. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and its interactions with biological macromolecules.

Synthesis Methods

The synthesis of 2,3,5-Triphenyl-1,2-oxazolidine can be achieved through various methods. One of the most common methods is the reaction between an amine and an aldehyde in the presence of an acid catalyst. For example, the reaction between aniline and benzaldehyde in the presence of acetic acid can produce 2,3,5-Triphenyl-1,2-oxazolidine. Another method involves the reaction between a nitrile and an amine in the presence of a Lewis acid catalyst. For example, the reaction between benzonitrile and aniline in the presence of aluminum chloride can produce 2,3,5-Triphenyl-1,2-oxazolidine.

Scientific Research Applications

2,3,5-Triphenyl-1,2-oxazolidine has various applications in scientific research. One of the most common applications is as a chiral auxiliary in asymmetric synthesis. It can be used to control the stereochemistry of reactions and improve the enantioselectivity of certain reactions. For example, it has been used as a chiral auxiliary in the synthesis of α-aminophosphonates and α-amino acids.
Another application of 2,3,5-Triphenyl-1,2-oxazolidine is in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial activities. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

CAS RN

13787-96-7

Product Name

2,3,5-Triphenyl-1,2-oxazolidine

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

2,3,5-triphenyl-1,2-oxazolidine

InChI

InChI=1S/C21H19NO/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-15,20-21H,16H2

InChI Key

VSFTVFBJKLFFHU-UHFFFAOYSA-N

SMILES

C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

synonyms

2,3,5-Triphenylisoxazolidine

Origin of Product

United States

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